N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1376042-30-6
VCID: VC6569394
InChI: InChI=1S/C14H18FN.ClH/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10;/h1-4,10-11,14,16H,5-9H2;1H
SMILES: C1CC2CC1CC2NCC3=CC=CC=C3F.Cl
Molecular Formula: C14H19ClFN
Molecular Weight: 255.76

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride

CAS No.: 1376042-30-6

Cat. No.: VC6569394

Molecular Formula: C14H19ClFN

Molecular Weight: 255.76

* For research use only. Not for human or veterinary use.

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride - 1376042-30-6

Specification

CAS No. 1376042-30-6
Molecular Formula C14H19ClFN
Molecular Weight 255.76
IUPAC Name N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride
Standard InChI InChI=1S/C14H18FN.ClH/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10;/h1-4,10-11,14,16H,5-9H2;1H
Standard InChI Key SSPXPNBJFYZYDN-UHFFFAOYSA-N
SMILES C1CC2CC1CC2NCC3=CC=CC=C3F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride is a hydrochloride salt formed by the reaction of the free base amine with hydrochloric acid. The parent amine consists of a bicyclo[2.2.1]heptane framework—a norbornane derivative—substituted at the 2-position with an amine group. This amine is further functionalized with a 2-fluorobenzyl moiety via a methylene linker . The IUPAC name reflects this architecture: N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1376042-30-6
Molecular FormulaC₁₄H₁₉ClFN
Molecular Weight255.76 g/mol
SMILESC1CC2CC1CC2NCC3=CC=CC=C3F.Cl
InChIKeySSPXPNBJFYZYDN-UHFFFAOYSA-N

Structural and Stereochemical Considerations

The bicyclo[2.2.1]heptane system imposes significant steric constraints, potentially influencing the compound’s reactivity and interactions with biological targets. The norbornane core adopts a rigid boat-like conformation, while the 2-fluorobenzyl group introduces electronic effects due to the fluorine atom’s electronegativity . Computational models suggest three rotatable bonds in the structure, primarily associated with the benzyl and methylene groups .

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves a two-step process:

  • Alkylation of Bicyclo[2.2.1]heptan-2-amine: Reacting bicyclo[2.2.1]heptan-2-amine with 2-fluorobenzyl chloride in the presence of a base (e.g., potassium carbonate) yields the free base amine.

  • Salt Formation: Treating the amine with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield*
Alkylation2-Fluorobenzyl chloride, K₂CO₃, DMF, 80°C~60–70%
Salt FormationHCl (g), EtOH, 0°C>90%
*Reported yields are approximate and vary by protocol.

Purification and Characterization

The crude product is typically purified via recrystallization from ethanol or acetonitrile. Analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure, with characteristic signals for the norbornane protons (δ 1.2–2.5 ppm) and aromatic fluorine-coupled splitting .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.76 .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but the hydrochloride salt is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in nonpolar solvents. The compound is stable under ambient conditions but may degrade upon prolonged exposure to moisture or light.

Computed Properties

PubChem-derived computational data provide insights into its physicochemical behavior:

Table 3: Computed Physicochemical Parameters

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count3
Topological Polar Surface Area12.03 Ų
LogP (Octanol-Water)3.2 (estimated)

Pharmacological and Biological Activities

While direct studies on this compound are scarce, structural analogs suggest potential applications:

  • Neuroactive Potential: Norbornane derivatives often exhibit affinity for neurotransmitter transporters (e.g., serotonin, dopamine).

  • Antimicrobial Properties: Fluorinated aromatic amines may disrupt microbial cell membranes.

SupplierPurityPrice (USD/g)*
Changzhou Hopschain Chemical Co.,Ltd>95%$120–150
Block Chemical Technology (Shanghai)>98%$135–170
*Prices as of April 2025; subject to bulk discounts .

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